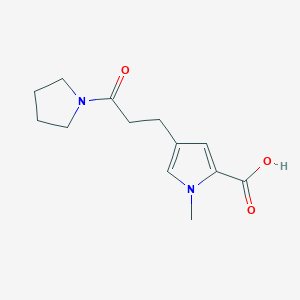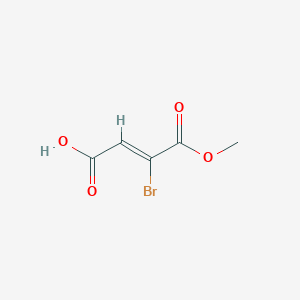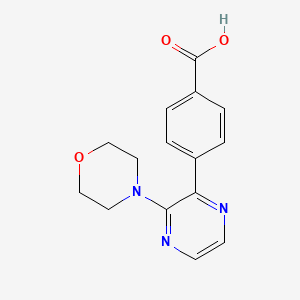![molecular formula C15H22N2O3 B1392784 1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1299607-84-3](/img/structure/B1392784.png)
1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
Overview
Description
“1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one” is a chemical compound with the empirical formula C15H22N2O3 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular weight of this compound is 278.35 g/mol . The SMILES string, which represents the structure of the molecule, isCC(C)(C)C(=O)N1CCOc2nc(CCCO)ccc12 . This indicates the presence of a pyrido[2,3-b][1,4]oxazin ring in the structure . Physical And Chemical Properties Analysis
This compound is a solid . Its density is 1.2±0.1 g/cm3, and it has a boiling point of 509.8±50.0 °C at 760 mmHg . The compound does not have a specified melting point .Scientific Research Applications
Synthesis of Complex Molecules
3,6-Dihydro-2H-1,2-oxazines serve as valuable intermediates in the synthesis of more complex molecules. They can undergo various transformations, such as (stereoselective) transformations of the C=C bond and reductive N–O bond cleavage , leading to tetrahydro-1,2-oxazines and 1,4-amino alcohols . These transformations are crucial for creating biologically active compounds.
Cycloaddition Reactions
The title compound can be utilized in (4+2) cycloaddition reactions , a cornerstone of synthetic organic chemistry. This includes reactions with nitroso compounds and conjugated dienes to form the heterocycle . Such reactions are instrumental in constructing diverse molecular architectures.
Tandem Reactions
Tandem reactions involving 3,6-dihydro-2H-1,2-oxazines can streamline the synthesis process by combining multiple reaction steps into one operational sequence. This approach can lead to the efficient creation of complex molecules with potential pharmacological properties .
Formal (3+3) Cycloadditions
Formal (3+3) cycloadditions are another synthetic strategy for constructing the oxazine ring. This method can be used to synthesize the compound , potentially leading to new derivatives with unique biological activities .
Ring-Closing Metathesis
Ring-closing metathesis is a powerful tool in the synthesis of medium-sized rings, such as oxazines. The compound can be synthesized through this method, which may open up new avenues for the development of therapeutic agents .
Building Blocks for Drug Discovery
Due to the structural complexity and functional group diversity, compounds like 1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one are considered extremely useful building blocks in drug discovery. They can be used to create a variety of pharmacologically active molecules .
Photoresponsive Materials
Compounds with oxazine structures have been incorporated into photoresponsive materials. These materials can change their properties in response to light, which has applications in smart coatings and sensors .
pH-Responsive Hydrogels
Similarly, the oxazine moiety can be integrated into pH-responsive hydrogels. These hydrogels can swell or shrink in response to pH changes, making them useful for controlled drug delivery systems .
Safety and Hazards
properties
IUPAC Name |
1-[6-(3-hydroxypropyl)-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)14(19)17-8-10-20-13-12(17)7-6-11(16-13)5-4-9-18/h6-7,18H,4-5,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWBSQKPVMDJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCOC2=C1C=CC(=N2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1392702.png)
![1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392703.png)

![Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B1392706.png)

![Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1392709.png)


![4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392713.png)

![Ethyl 8-chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1392718.png)
![8-Oxa-1-thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1392719.png)
![4-[3-(Diethylamino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1392723.png)